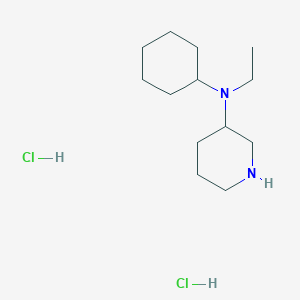
6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine
Übersicht
Beschreibung
“6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine” is a chemical compound . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. One such method involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source . This reaction tolerates many important functional groups .Molecular Structure Analysis
The molecular structure of “6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine” can be represented by the IUPAC name 6-(1-piperazinyl)-4-pyrimidinamine . The InChI code for this compound is 1S/C8H13N5/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2,(H2,9,11,12) .Chemical Reactions Analysis
Pyrimidine synthesis involves various chemical reactions. For instance, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives with broad functional group tolerance .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities
- The compound has been involved in the synthesis and structure-activity relationship studies of novel agonists for GPR119, showing promising effects in improving glucose tolerance in mice and displaying favorable pharmacokinetic profiles in rats (Negoro et al., 2012).
- It's part of the synthesis of novel hybrid compounds with anticonvulsant activity. Some synthesized compounds showed a broad spectrum of activity across preclinical seizure models, displaying protection in maximal electroshock (MES) test, subcutaneous pentylenetetrazole (scPTZ) test, and the six-hertz (6 Hz) model of pharmacoresistant limbic seizures (Kamiński et al., 2015).
- The compound has been linked with cerebroprotective effects post focal or global cerebral ischemia in rats, showing potential in reducing cortical infarct volume and improving neurological deficits (Smith et al., 1993).
Gastroprotective and Antiulcer Activities
- Studies have explored its role in the cytoprotective effect against mucosal lesions induced by acidified ethanol in rats. Certain derivatives showed significant gastroprotective effects, suggesting potential as prophylactic agents against gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).
Neuroprotective and Cognitive Effects
- The compound has been involved in studies related to memory and cognitive functions. For instance, its derivatives were studied for their improving effects on learning and memory dysfunction in mice, showing potential in reducing error frequency and prolonging latency in darkness avoidance tests (Zhang Hong-ying, 2012).
Metabolic and Pharmacokinetic Studies
- Metabolic, excretion, and pharmacokinetic studies of related compounds show that this class of compounds undergoes metabolism predominantly via hydroxylation, with metabolites excreted in urine and feces. These studies provide insights into the drug's elimination pathways and bioavailability, crucial for its therapeutic applications (Sharma et al., 2012).
Angiotensin II Antagonism and Cardiovascular Effects
- Derivatives of the compound have shown effects as angiotensin II antagonists, offering insights into its potential therapeutic applications in hypertension and cardiovascular diseases (Blankley et al., 1983).
Eigenschaften
IUPAC Name |
6-(4-ethylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5/c1-2-14-3-5-15(6-4-14)10-7-9(11)12-8-13-10/h7-8H,2-6H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGYXSKXOHTUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethylpiperazin-1-yl)pyrimidin-4-amine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (2S,4S)-4-[(cyclopropylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426410.png)
![4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)butanoic acid](/img/structure/B1426412.png)
![3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426413.png)

![Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426415.png)


![2-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426420.png)
![3-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426421.png)
![N,N-Diethyl-3-[2-(3-piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B1426422.png)
![Methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426423.png)
![2-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426424.png)
